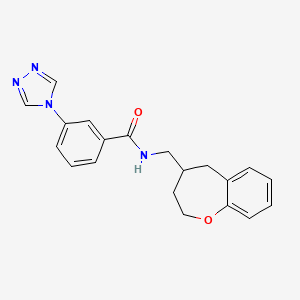

![molecular formula C18H24N4O3S B5524527 N-甲基-N-(4-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯基)甲磺酰胺](/img/structure/B5524527.png)

N-甲基-N-(4-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide involves multiple steps, starting from basic building blocks to more complex structures. For example, the methanesulfonic acid catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol leads to various intermediates, eventually forming methanesulfonates and undergoing ring openings to yield complex sulfonamide structures (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques like NMR, X-ray crystallography, and IR spectroscopy. The structure and conformational details provide insights into the electronic and spatial configuration, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonate has been elucidated, showing specific ring openings and the formation of methanesulfonates (Upadhyaya et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide and its derivatives can be complex, involving cyclization, oxidation, and rearrangements. These reactions are pivotal for modifying the compound's structure to investigate its pharmacological potential or to enhance its physical and chemical stability. The introduction of the methanesulfonamide group, for example, has been shown to significantly affect the COX-2 inhibitory activity of certain compounds, highlighting the importance of functional groups in determining biological activity (Singh et al., 2004).

科学研究应用

离子液体中的气体溶解度

研究离子液体中气体的溶解度突出了类似于N-甲基-N-(4-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯基)甲磺酰胺的化合物在理解气体相互作用中的作用。例如,研究表明,二氧化碳、一氧化二氮和氧气等气体在离子液体中的溶解度会受到离子液体阴离子部分的显着影响,这表明此类化合物的结构成分在气体捕获和储存技术中可能至关重要 (Anthony 等人,2005 年)。

抗心律失常活性

与 N-甲基-N-(4-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯基)甲磺酰胺在结构上相关的化合物的抗心律失常特性已经过研究,展示了此类化合物在开发新抗心律失常药物中的潜力。对新型 3-烷基-1-[ω-[4-[(烷基磺酰基)氨基]苯基]-ω-羟烷基]-1H-咪唑鎓盐和相关化合物进行的研究提供了对构效关系的见解,为合成更有效的抗心律失常药物提供了途径 (Lis 等人,1987 年)。

质子制动机制

探索含有 N-甲基-N-(4-{[3-(1-甲基-1H-咪唑-2-基)-1-哌啶基]羰基}苯基)基团的化合物中的质子制动机制,阐明了分子运动控制的复杂动态。这项研究对于开发具有定制特性的新型材料和系统至关重要,可用于纳米技术和分子工程 (Furukawa 等人,2020 年)。

超分子组装

尼美舒利三唑衍生物的结构分析,包括具有类似磺酰基功能的化合物,提供了对取代对超分子组装的影响的宝贵见解。此类研究是设计和合成具有在药物递送、分子识别和纳米级器件开发中具有潜在应用的新材料的基础 (Dey 等人,2015 年)。

作用机制

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological systems they interact with . The specific mechanism of action for “N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide” is not available in the retrieved data.

属性

IUPAC Name |

N-methyl-N-[4-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-20-12-10-19-17(20)15-5-4-11-22(13-15)18(23)14-6-8-16(9-7-14)21(2)26(3,24)25/h6-10,12,15H,4-5,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSQLAMBWAMDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC=C(C=C3)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)